molecular formula C20H18FN7 B2895841 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine CAS No. 1226453-56-0

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine

Cat. No.: B2895841
CAS No.: 1226453-56-0
M. Wt: 375.411
InChI Key: ZXFQIXFGOYXHPB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrazolo[3,4-d][1,2,3]triazine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazine derivatives, including this compound, have been shown to interact with receptors such as D2-like dopaminergic and serotoninergic receptors . These interactions are essential for the compound’s neuropharmacological activities, influencing neurotransmitter pathways and potentially offering therapeutic benefits for neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazine derivatives have been reported to exhibit antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells . These effects are mediated through interactions with key signaling pathways, highlighting the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, triazine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, the compound’s ability to modulate gene expression further contributes to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to triazine derivatives can lead to sustained inhibition of cancer cell growth, suggesting potential for long-term therapeutic applications . The compound’s stability under different conditions must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced tumor growth or improved neurological function. At higher doses, toxic or adverse effects may be observed. For instance, high doses of triazine derivatives have been associated with toxicity in animal studies, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, triazine derivatives have been shown to inhibit enzymes involved in metabolic pathways related to cancer cell proliferation, thereby reducing tumor growth . Understanding these metabolic interactions is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, nucleoside transporters, such as equilibrative nucleoside transporters (ENTs), play a role in the cellular uptake and distribution of triazine derivatives . These transporters facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, triazine derivatives have been shown to localize in the nucleus, where they can interact with DNA and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.

    Cyclization to Form Pyrazolo[3,4-d][1,2,3]triazine Core: The piperazine intermediate is then subjected to cyclization with hydrazine hydrate and a suitable aldehyde to form the pyrazolo[3,4-d][1,2,3]triazine core.

    Final Coupling Reaction: The final step involves the coupling of the pyrazolo[3,4-d][1,2,3]triazine core with a phenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-d][1,2,3]triazine core, resulting in the formation of reduced triazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting central nervous system disorders.

    Pharmacology: Studies have explored its binding affinity to various receptors, including serotonin and dopamine receptors, making it a candidate for the treatment of psychiatric disorders.

    Biological Research: The compound is used as a tool in biological assays to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(2-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine: Similar structure with a different substitution pattern on the phenyl group.

    4-(4-(4-chlorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine: Chlorine substitution instead of fluorine.

    4-(4-(4-methylphenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine: Methyl substitution on the phenyl group.

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-phenylpyrazolo[3,4-d]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7/c21-15-6-8-16(9-7-15)26-10-12-27(13-11-26)19-18-14-22-28(20(18)24-25-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFQIXFGOYXHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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